molecular formula C15H9FO4S B2972972 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 866344-48-1

3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2972972
CAS No.: 866344-48-1
M. Wt: 304.29
InChI Key: KWHVORJEDPNDEL-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic small molecule that combines a coumarin core with a 4-fluorobenzenesulfonyl group. This structure places it within a class of compounds investigated for their potential in medicinal chemistry and drug discovery. The intrinsic reactivity of the 4-fluorobenzenesulfonyl group makes it a versatile intermediate for various chemical transformations, including the formation of stable sulfonamide bonds, which are fundamental to many pharmaceuticals . The core scaffold of this compound is of significant research interest. Coumarin derivatives are known to exhibit a wide range of biological activities, including serving as potential anticancer agents . Furthermore, incorporating a sulfonamide group, as seen in related N-[(2,2-dimethyl-2H-chromen-6-yl)methyl] structures, has been shown to confer valuable biological properties, such as the inhibition of the HIF-1 transcription factor pathway, a promising target in oncology . The specific presence of the fluorine atom on the benzene ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and binding affinity . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of more complex molecules for biological evaluation. Researchers can leverage this compound to explore new frontiers in developing inhibitors for hypoxia-related pathways and other oncogenic targets. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHVORJEDPNDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a chromenone derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Scientific Research Applications

Scientific Research Applications

3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one serves as a fundamental building block in chemistry for synthesizing more complex molecules.

  • Chemistry It is employed as a building block in the synthesis of complex molecules.
  • Biology The compound is investigated for its potential to act as an enzyme inhibitor.
  • Medicine It is also studied for its potential anti-cancer and anti-inflammatory properties.
  • Industry 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is utilized in the development of specialty chemicals and materials.

Related Compounds Research

Other chromene derivatives have shown promising pharmacological activities. For example, 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO) is being explored for its potential in pain and inflammation management . Studies involving molecular docking tests have demonstrated that 4-PSCO exhibits a high affinity for receptors such as p38 MAP kinase, peptidyl arginine deiminase type 4, phosphoinositide 3-kinase, Janus kinase 2, toll-like receptor 4, and nuclear factor-kappa β . Furthermore, research into 3-acetyl coumarin–selenophene has explored its activities during apoptosis and oxidative stress in DU-145 tumor cells .

Additionally, research on 2,2-dimethyl-2H-chromene derivatives has identified that a 3,4-dimethoxybenzenesulfonyl group in a specific region of the molecule shows strong inhibition properties, suggesting avenues for chemical modification to improve pharmacological properties as a cancer therapeutic .

Tables

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Sulfonyl-Substituted Coumarins

  • 3-(4-Chlorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one (): Replacing fluorine with chlorine in the benzenesulfonyl group increases molecular weight and lipophilicity. Chlorine’s stronger electron-withdrawing effect may enhance enzyme inhibition but could reduce solubility.
  • 3-(Bromoacetyl)-2H-chromen-2-one ():
    The bromoacetyl group acts as a reactive handle for synthesizing heterocyclic hybrids (e.g., thiazoles, oxazoles). Unlike the stable sulfonyl group, bromoacetyl derivatives are more prone to nucleophilic substitution, limiting their direct therapeutic use but enhancing versatility in synthetic chemistry .

B. Heterocyclic Hybrids

  • 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one (): The aminooxazole moiety introduces hydrogen-bond donors/acceptors, critical for targeting ATP-binding pockets in kinases (e.g., CDK-8). Compared to the sulfonyl group, aminooxazole derivatives exhibit higher polarity, which may improve solubility but reduce membrane permeability .
  • 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one ():
    The benzothiazole and trifluoromethyl groups enhance π-π stacking and hydrophobic interactions, making this compound potent in anticancer assays. The sulfonyl group in the target compound may offer similar hydrophobicity but with better metabolic resistance .
Physicochemical Properties
  • LogP and Solubility: The 4-fluorobenzenesulfonyl group increases LogP (~3.5) compared to hydroxycoumarins (LogP ~2.1), enhancing blood-brain barrier permeability but reducing aqueous solubility .
  • Thermal Stability: Sulfonyl derivatives decompose at >250°C, higher than acetylated coumarins (~200°C), suggesting better formulation stability .

Biological Activity

3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including enzymes and receptors, as well as its therapeutic implications.

Chemical Structure

The compound features a chromenone core substituted with a 4-fluorobenzenesulfonyl group. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can interact with enzymes, potentially inhibiting their activity. This inhibition may affect pathways involved in cell growth and apoptosis.
  • DNA Interaction : The chromenone core may also bind to DNA or other cellular components, leading to various biological effects, including modulation of signaling pathways related to cancer cell proliferation and survival .

Anticancer Activity

Research indicates that compounds similar to 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms such as:

  • Tubulin Inhibition : Compounds in this class have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • HIF-1 Pathway Modulation : Some derivatives have been identified as HIF-1 pathway inhibitors, which can antagonize tumor growth in preclinical models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the sulfonyl group may enhance their antibacterial activity. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain fluoroaryl compounds exhibit low MIC values against pathogens like Staphylococcus aureus, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one can be influenced by modifications to its structure. Key findings from SAR studies include:

  • The presence of the sulfonyl group significantly enhances enzyme interaction and biological efficacy.
  • Substituents on the chromenone core can affect solubility and bioavailability, which are critical for therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerTubulin inhibition
HIF-1 pathway modulation
AntimicrobialEnzyme inhibition
Direct bacterial interaction

Case Studies

  • Anticancer Study : A study conducted by Kemnitzer et al. demonstrated that specific chromene derivatives could induce apoptosis in cancer cells through caspase activation and tubulin inhibition. The findings suggest that structural modifications can enhance these effects, paving the way for novel cancer therapeutics .
  • Antimicrobial Evaluation : Research on fluoroaryl compounds indicated that the introduction of fluorine into the phenyl ring significantly improved antibacterial activity against S. aureus, suggesting a potential application for 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in treating bacterial infections .

Q & A

How can reaction conditions be optimized for synthesizing 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one derivatives?

Basic Research Focus
Key parameters include solvent selection, catalyst type, temperature, and reaction time. For example, ethanol and hydrogen peroxide (30%) under basic conditions (NaOH) are effective for chromenone cyclization, as demonstrated in the synthesis of similar fluorophenyl-chromenone derivatives . Protic solvents like ethanol enhance reaction homogeneity, while oxidative conditions facilitate ring closure. Kinetic studies (e.g., varying H₂O₂ concentration) can identify rate-limiting steps.

Advanced Consideration
For functionalization (e.g., introducing substituents at the 3-position), consider using DMF as a polar aprotic solvent with K₂CO₃ as a base to promote nucleophilic substitution, as shown in propargylation reactions of related chromenones . Microwave-assisted synthesis or flow chemistry may reduce side reactions and improve yields.

What analytical techniques are most reliable for resolving structural ambiguities in fluorobenzenesulfonyl-chromenone derivatives?

Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) remains the gold standard. SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for small molecules with fluorinated or sulfonyl groups . For amorphous or poorly crystalline samples, FT-IR and NMR (¹H/¹³C/¹⁹F) can confirm functional groups and regiochemistry.

Advanced Consideration
Hirshfeld surface analysis and DFT calculations (e.g., B3LYP/6-31G*) provide insights into noncovalent interactions (e.g., C–H···O, π–π stacking) that influence packing and stability. These methods are critical for understanding polymorphism or solvatomorphism in derivatives .

How should researchers design assays to evaluate the biological activity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one?

Basic Research Focus
Prioritize target-specific assays based on structural analogs. For antimicrobial activity, use broth microdilution (MIC/MBC) against Gram-positive/negative strains . For enzyme inhibition (e.g., kinases), employ fluorescence-based assays with ATP-competitive substrates. Always include positive controls (e.g., ciprofloxacin for antibiotics) and validate results with dose-response curves.

Advanced Consideration
Mechanistic studies require advanced techniques like surface plasmon resonance (SPR) for binding affinity or molecular docking (AutoDock Vina) to predict interactions with biological targets. For example, coumarin derivatives with sulfonyl groups have shown DNA intercalation potential via ethidium bromide displacement assays .

How can computational modeling address discrepancies in structure-activity relationship (SAR) studies?

Advanced Research Focus
Conflicting bioactivity data in SAR studies often arise from unaccounted electronic or steric effects. Use molecular electrostatic potential (MEP) maps to visualize charge distribution and identify reactive sites . QSAR models (e.g., CoMFA/CoMSIA) can correlate substituent properties (Hammett σ, logP) with activity. For instance, electron-withdrawing groups (e.g., -SO₂-) may enhance binding to hydrophobic enzyme pockets .

What strategies resolve contradictions in crystallographic data for fluorinated chromenones?

Advanced Research Focus
Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. Use twin refinement protocols in SHELXL and validate with R-factor convergence . For noncovalent interactions, compare experimental (SCXRD) and theoretical (DFT-optimized) geometries. In 2-(4-fluorophenyl)-chromenone derivatives, β-sheet-like C–H···O networks were resolved via Hirshfeld analysis .

How do substituent variations at the 3-position influence the photophysical properties of chromenone derivatives?

Advanced Research Focus
Introducing electron-deficient groups (e.g., -SO₂-C₆H₄F) red-shifts fluorescence emission due to enhanced conjugation. Time-dependent DFT (TD-DFT) calculations can predict absorption/emission spectra. For example, nitro or methoxy substituents alter excited-state dynamics, as seen in thiazole-linked chromenones . Experimental validation requires UV-Vis spectroscopy and quantum yield measurements.

What methodologies validate the purity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in synthetic batches?

Basic Research Focus
Combine HPLC (C18 column, acetonitrile/water gradient) with MS detection to identify impurities. For fluorinated compounds, ¹⁹F NMR offers specificity, as seen in related benzoxazinone derivatives . Elemental analysis ensures stoichiometric accuracy, particularly for sulfonyl groups.

How can researchers mitigate synthetic challenges in scaling up chromenone derivatives?

Advanced Research Focus
Optimize solvent recycling (e.g., ethanol recovery via distillation) and replace hazardous reagents (e.g., propargyl bromide) with safer alternatives. Process analytical technology (PAT) tools, like in-situ FT-IR, monitor reaction progression in real time. For crystallinity issues, use antisolvent precipitation under controlled conditions .

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